Ethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate
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Overview
Description
Ethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzenethiol with ethyl 3-methyl-4-oxobutanoate under acidic conditions to form the benzothiazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted benzothiazine derivatives.
Scientific Research Applications
Ethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a similar trifluoromethyl group.
Bicalutamide: An antiandrogen used in cancer treatment.
Uniqueness
Ethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate is unique due to its benzothiazine core combined with a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C13H12F3NO2S |
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Molecular Weight |
303.30 g/mol |
IUPAC Name |
ethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C13H12F3NO2S/c1-3-19-12(18)11-7(2)17-9-6-8(13(14,15)16)4-5-10(9)20-11/h4-6,17H,3H2,1-2H3 |
InChI Key |
KURCJVZHJQCRSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(S1)C=CC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
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